N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide
Description
N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a thiophene ring, a dibenzofuran moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)dibenzofuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-12(18-7-4-10-23-18)19-24(20,21)13-8-9-17-15(11-13)14-5-2-3-6-16(14)22-17/h2-12,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDWVMQZWKEZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Thiophene Ring to the Dibenzofuran Moiety: This step involves a coupling reaction, such as a Suzuki or Stille coupling, where the thiophene ring is attached to the dibenzofuran moiety.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for drug development.
Materials Science: Its structural properties make it useful in the design of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide depends on its application:
In Organic Electronics: It acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby increasing the efficiency of devices like OLEDs.
In Pharmaceuticals: The sulfonamide group can inhibit bacterial enzymes, disrupting essential metabolic processes in bacteria.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-2-sulfonamide: Lacks the thiophene ring, resulting in different electronic properties.
N-(thiophen-2-yl)ethylsulfonamide: Lacks the dibenzofuran moiety, affecting its structural and electronic characteristics.
Uniqueness
N-[1-(thiophen-2-yl)ethyl]dibenzo[b,d]furan-2-sulfonamide is unique due to the combination of the thiophene ring, dibenzofuran moiety, and sulfonamide group, which together confer distinct electronic, structural, and chemical properties that are advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
